molecular formula C4H9ClMg B3029180 Magnesium, chloro(2-methylpropyl)- CAS No. 5674-02-2

Magnesium, chloro(2-methylpropyl)-

Cat. No. B3029180
CAS RN: 5674-02-2
M. Wt: 116.87 g/mol
InChI Key: YSMZEMQBSONIMJ-UHFFFAOYSA-M
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Description

Magnesium, chloro(2-methylpropyl)-, is a compound that may be involved in various chemical processes. While the specific compound is not directly mentioned in the provided papers, the research does touch on related magnesium compounds and their roles in biological and chemical systems. For instance, magnesium plays a crucial role in the biosynthesis of chlorophyll, as seen in the study of magnesium vinylphaeoporphyrin a5 monomethyl ester, which is an intermediate in the biosynthesis pathway . Additionally, magnesium chelatase is an enzyme complex that inserts magnesium into protoporphyrin IX, a precursor for chlorophyll, indicating the importance of magnesium in biological processes .

Synthesis Analysis

The synthesis of magnesium compounds can be complex and involves various chemical reactions. For example, magnesium carbenoids were synthesized from 1-chloroalkyl phenyl sulfoxides, demonstrating a method for creating cyclopropanes . Another study synthesized an energetic complex Mg(CHZ)32 by reacting carbohydrazide with magnesium perchlorate . These studies highlight the diverse synthetic routes that can be taken to create magnesium-containing compounds.

Molecular Structure Analysis

The molecular structure of magnesium compounds can be quite intricate. The crystal structure of the catalytic subunit of magnesium chelatase revealed a deeply buried active site with conserved surrounding residues, providing insights into the magnesium-chelating process . Another study determined the crystal structure of a novel coordination compound of a metal alkoxide with magnesium, showing an infinite polymer held together by dioxane molecules . The structure of a dinuclear magnesium(II) complex was also characterized, revealing a bis-μ-phenolato-dimagnesium(II) core structure .

Chemical Reactions Analysis

Magnesium compounds can undergo various chemical reactions. The magnesium carbenoid 1,3-CH insertion reaction is an example of a novel method for synthesizing cyclopropanes, demonstrating the reactivity of magnesium carbenoids . The process of magnesium chelatase inserting magnesium into protoporphyrin IX is another example of a chemical reaction involving magnesium, which is critical for chlorophyll biosynthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of magnesium compounds are diverse and can be influenced by their molecular structure. For instance, the energetic complex Mg(CHZ)32 was characterized by X-ray single-crystal diffraction, elemental analysis, and IR spectroscopy, and its thermal decomposition behavior was assessed using differential scanning calorimetry and thermogravimetric analysis . The crystal structure of Mg[Al(OCH3)2(CH3)2]2·C4H8O2 revealed information about the coordination environment around the magnesium atom .

Scientific Research Applications

Synthesis and Modification

Magnesium-based compounds, like magnesium hydroxide (Mg(OH)2) and magnesium oxide (MgO), have unique properties leading to their wide application in science and practical use. These include methods like precipitation, solvothermal and hydrothermal processes, and microwave methods. Mg(OH)2 is used as an antibacterial agent, pollutant neutralizer in water, and a flame retardant, while MgO serves as an antibacterial agent, fire-resistant and insulating material, and is used in adsorbents and catalysis (Pilarska, Klapiszewski, & Jesionowski, 2017).

Magnesium(I) Compounds

The study of group 2 metals, including magnesium, is dominated by the +2 oxidation state. Research on magnesium(I) compounds with Mg-Mg bonds has shown stable magnesium(I) compounds, contributing to our understanding of magnesium's chemical properties (Green, Jones, & Stasch, 2007).

Environmental Applications

The in situ electrosynthesis of metal hydroxides, including magnesium, for adsorption of pollutants from aqueous solutions is another significant application. Magnesium hydroxides have shown high removal efficiency for certain pollutants, indicating their potential in environmental remediation (Kamaraj, Davidson, Sozhan, & Vasudevan, 2014).

Organic Synthesis

Magnesium carbenoids, derived from magnesium compounds, have been used for the synthesis of cyclopropanes, demonstrating the role of magnesium in organic chemical reactions (Satoh, Musashi, & Kondo, 2005).

Polymer and Materials Science

Magnesium hydroxide's interaction with polymers, particularly in the context of flame retardancy and thermal stability, is an area of interest. The compound has been studied for its effects on polymer color and stability, suggesting applications in material science and engineering (Titelman, Gonen, Keidar, & Bron, 2002).

Grignard Reagent Formation

Magnesium compounds play a critical role in the formation of Grignard reagents, widely used in organic chemistry. Studies on this aspect have enhanced our understanding of these important chemical reactions (Péralez, Negrel, Goursot, & Chanon, 1999).

Biomedical Applications

In the biomedical field, magnesium alloys and composites have been explored for orthopedic implant applications, offering advantages over traditional materials like stainless steel and titanium (Radha & Sreekanth, 2017).

Safety And Hazards

“Magnesium, chloro(2-methylpropyl)-” is a highly flammable liquid and vapor . It causes severe skin burns and eye damage, and is toxic if swallowed, in contact with skin, or if inhaled . It is advised to keep away from heat, sparks, open flames, and hot surfaces, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

magnesium;2-methanidylpropane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMZEMQBSONIMJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884181
Record name Magnesium, chloro(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium, chloro(2-methylpropyl)-

CAS RN

5674-02-2
Record name Magnesium, chloro(2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, chloro(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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